N-(1-cyclopropylethyl)aniline
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Overview
Description
N-(1-cyclopropylethyl)aniline: is an organic compound with the molecular formula C₁₁H₁₅N. It consists of an aniline moiety substituted with a 1-cyclopropylethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Alkylation of Aniline: : One common method to synthesize N-(1-cyclopropylethyl)aniline involves the alkylation of aniline with 1-cyclopropylethyl halides under basic conditions. The reaction typically proceeds as follows:
Reagents: Aniline, 1-cyclopropylethyl bromide or chloride, and a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or acetone at elevated temperatures (50-80°C) for several hours.
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Reductive Amination: : Another method involves the reductive amination of cyclopropylacetaldehyde with aniline.
Reagents: Aniline, cyclopropylacetaldehyde, and a reducing agent such as sodium borohydride or hydrogen gas with a catalyst.
Conditions: The reaction is typically performed in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use optimized reaction conditions and catalysts to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(1-cyclopropylethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Conditions: These reactions are typically carried out in acidic or basic media at controlled temperatures.
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Reduction: : The compound can be reduced to form various amine derivatives.
Reagents: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Conditions: Reactions are usually performed in an inert atmosphere at room temperature or under mild heating.
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Substitution: : Electrophilic aromatic substitution reactions can occur on the aniline ring.
Reagents: Halogens, sulfonyl chlorides, or nitrating agents.
Conditions: These reactions are typically carried out in the presence of a Lewis acid catalyst at controlled temperatures.
Major Products
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Formation of cyclopropylethylamine derivatives.
Substitution: Formation of halogenated, sulfonated, or nitrated aniline derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: N-(1-cyclopropylethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biological Studies: The compound is used in studies to understand the interaction of cyclopropyl groups with biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine
Drug Development: It serves as a precursor or intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry
Material Science: this compound is used in the development of novel polymers and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which N-(1-cyclopropylethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can influence the binding affinity and specificity of the compound, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
N-ethyl aniline: Similar structure but with an ethyl group instead of a cyclopropylethyl group.
N-isopropyl aniline: Contains an isopropyl group instead of a cyclopropylethyl group.
N-cyclopropyl aniline: Contains a cyclopropyl group directly attached to the nitrogen.
Uniqueness
N-(1-cyclopropylethyl)aniline is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest in various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyclopropylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9(10-7-8-10)12-11-5-3-2-4-6-11/h2-6,9-10,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONKBMHEHLHYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369563 |
Source
|
Record name | Benzenamine, N-(1-cyclopropylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133612-00-7 |
Source
|
Record name | Benzenamine, N-(1-cyclopropylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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